GlcNAc-6S
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H14NNaO9S |
|---|---|
Molecular Weight |
323.26 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C8H15NO9S.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8?;/m1./s1 |
InChI Key |
CBUJZKTVEFVBBG-FROKLYQUSA-M |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O)O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Enzymatic Biosynthesis of Glcnac 6s Containing Glycans
Hexosamine Biosynthesis Pathway (HBP) and Uridine Diphosphate N-Acetylglucosamine (UDP-GlcNAc) Production
The foundation for the synthesis of GlcNAc-6S is the production of its precursor, Uridine Diphosphate N-Acetylglucosamine (UDP-GlcNAc), through the Hexosamine Biosynthesis Pathway (HBP). nih.govnih.gov This metabolic pathway integrates several key nutrients, including glucose, glutamine, acetyl-CoA, and UTP, to generate UDP-GlcNAc. nih.govnih.gov This sugar nucleotide is a critical substrate for glycosylation reactions, including the formation of N-linked and O-linked glycans. nih.govresearchgate.net
The de novo synthesis of UDP-GlcNAc commences with the glycolytic intermediate, fructose-6-phosphate (B1210287). researchgate.net In the first and rate-limiting step, fructose-6-phosphate and glutamine are converted into glucosamine-6-phosphate. nih.govresearchgate.net Following this, a series of enzymatic reactions catalyze the subsequent steps to ultimately produce UDP-GlcNAc, which serves as the activated form of GlcNAc for its incorporation into glycan chains. nih.govresearchgate.net
The key regulatory point in the de novo production of UDP-GlcNAc is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). nih.govyoutube.com GFAT is considered the rate-limiting enzyme of the HBP. researchgate.net In mammals, there are two paralogs of this enzyme, GFAT1 and GFAT2, which share a high degree of amino acid sequence identity. nih.gov While GFAT1 is expressed ubiquitously across various tissues, GFAT2 expression is more prominent in the central nervous system. nih.gov
GlcNAc-6-O-Sulfotransferases (GlcNAc6STs)
The specific sulfation of the GlcNAc residue at the 6-position is carried out by a family of enzymes known as N-acetylglucosamine-6-O-sulfotransferases (GlcNAc6STs). nih.gov These enzymes catalyze the transfer of a sulfuryl group from the universal sulfate (B86663) donor, 3′-phosphoadenosine 5′-phosphosulfate (PAPS), to the C-6 hydroxyl group of a non-reducing GlcNAc residue within a glycan chain. nih.govnih.gov In humans, five such enzymes have been identified, each with distinct expression patterns and substrate specificities. nih.gov
The human family of GlcNAc6STs comprises several isoforms, each encoded by a distinct gene. These isoforms exhibit varied tissue expression and play roles in the synthesis of specific sulfated glycan structures. nih.govnih.gov Mutations in some of these genes are linked to human diseases; for instance, defects in the CHST6 gene are the cause of macular corneal dystrophy. wikipedia.orggenecards.org
| Enzyme Name | Gene Name | Common Aliases | Key Characteristics & Functions |
|---|---|---|---|
| Carbohydrate Sulfotransferase 1 | CHST1 | KSGal6ST | Involved in the sulfation of internal galactose residues in keratan (B14152107) sulfate. nih.govnih.gov |
| Carbohydrate Sulfotransferase 2 | CHST2 | GlcNAc6ST-1 | Expressed in high endothelial venules (HEVs) and is involved in the synthesis of L-selectin ligands. nih.govmdpi.com Can act on core 2 O-glycan structures. nih.gov |
| Carbohydrate Sulfotransferase 4 | CHST4 | GlcNAc6ST-2, HEC-GlcNAc6ST, LSST | Preferentially expressed in cancer cells compared to nonmalignant epithelial cells in human colon cancer. nih.govgenecards.org Possesses broad substrate specificity and is involved in L-selectin ligand synthesis. nih.govnih.gov |
| Carbohydrate Sulfotransferase 5 | CHST5 | GlcNAc6ST-3, I-GlcNAc6ST | Expressed in nonmalignant epithelial cells of the colon. nih.gov Involved in the synthesis of keratan sulfate in the brain. nih.gov |
| Carbohydrate Sulfotransferase 6 | CHST6 | GlcNAc6ST-5, C-GlcNAc6ST | Expression is restricted to the cornea. nih.govwikipedia.org Responsible for the production of keratan sulfate necessary for corneal transparency; mutations cause macular corneal dystrophy. wikipedia.orggenecards.org |
The various GlcNAc6ST isoforms exhibit distinct but sometimes overlapping substrate specificities, which dictates the types of sulfated glycans they can synthesize. nih.govnih.gov For example, both GlcNAc6ST-1 (CHST2) and GlcNAc6ST-2 (CHST4) can efficiently sulfate the core 2 O-glycan structure (GlcNAcβ1-6[Galβ1-3]GalNAc). nih.gov However, GlcNAc6ST-2 displays a broader specificity and can also act on the core 3 structure (GlcNAcβ1-3GalNAc), a substrate not utilized by GlcNAc6ST-1. nih.gov GlcNAc6ST-3 (CHST5), in contrast, shows a more restricted specificity, primarily using the core 2 structure. nih.gov
Research has also shown that GlcNAc6ST-2 (CHST4) can efficiently generate a disulfated di-N-acetyllactosamine structure on an extended core 1 O-glycan, a modification not efficiently made by other isoforms. nih.gov Furthermore, some isoforms, like the recombinant CHST2, have been shown to act specifically on terminal GlcNAc moieties. nih.govacs.org This regiospecificity, the precise placement of the sulfate group on the C-6 position of the GlcNAc residue, is a defining characteristic of this enzyme family. nih.govacs.org
The transfer of the sulfate group to the GlcNAc residue is dependent on the universal sulfate donor, 3′-phosphoadenosine 5′-phosphosulfate (PAPS). nih.govoup.com PAPS is synthesized in the cell from inorganic sulfate and ATP through a two-step process catalyzed by the bifunctional enzyme PAPS synthase (PAPSS). oup.comresearchgate.netmdpi.com
The catalytic process of sulfation involves the sulfotransferase enzyme binding both the PAPS donor and the acceptor glycan substrate. nih.gov The enzyme then facilitates the transfer of the sulfuryl group (SO₃) from PAPS to the 6-hydroxyl group of the N-acetylglucosamine molecule. nih.govoup.com This reaction results in the formation of the sulfated glycan and adenosine (B11128) 3′, 5′-diphosphate (PAP). oup.com The crystal structures of several sulfotransferases have revealed a common structural fold and a conserved PAPS-binding site, providing insight into the molecular mechanism of this transfer reaction. nih.gov
Integration of this compound into Glycosaminoglycan (GAG) Biosynthesis
The addition of this compound is a critical modification in the biosynthesis of certain glycosaminoglycans (GAGs), which are long, linear polysaccharides. kegg.jpmdpi.com Notably, this compound is a fundamental component of keratan sulfate (KS), a GAG found in various tissues, including cartilage, cornea, and the central nervous system. nih.govnih.gov
The biosynthesis of the repeating disaccharide region of KS involves the sequential action of glycosyltransferases and sulfotransferases. nih.gov The process includes the transfer of a sulfate group from PAPS to the GlcNAc residue, a reaction catalyzed by GlcNAc 6-O-sulfotransferases such as those encoded by CHST5 and CHST6. nih.gov The sulfation of a terminal GlcNAc residue often precedes further elongation of the glycan chain by galactosyltransferases. nih.gov This coordinated action of multiple enzymes ensures the proper assembly and sulfation pattern of the final GAG chain, which is crucial for its biological functions. nih.gov
Keratan Sulfate (KS) Synthesis and this compound Incorporation
Keratan sulfate is a major glycosaminoglycan characterized by a repeating disaccharide unit of galactose (Gal) and N-acetylglucosamine (GlcNAc), often referred to as poly-N-acetyllactosamine (poly-LacNAc). The incorporation of this compound is a fundamental step in KS chain elongation and maturation. nih.govuzh.ch
The biosynthesis begins with the formation of the poly-LacNAc backbone through the sequential action of β(1,3)-N-acetylglucosaminyltransferases (β3GnTs) and β(1,4)-galactosyltransferases (β4GalTs). nih.gov The critical sulfation step is catalyzed by a family of Golgi-resident enzymes known as N-acetylglucosamine-6-O-sulfotransferases (GlcNAc6STs), encoded by the CHST gene family. reactome.orgfrontiersin.org
Research findings indicate that specific GlcNAc6STs, such as CHST2 and CHST6 (corneal-specific), selectively transfer a sulfate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the C-6 hydroxyl of a terminal, non-reducing GlcNAc residue on the growing poly-LacNAc chain. nih.govuzh.chpnas.org This modification is crucial because the resulting this compound residue is then recognized by a specific galactosyltransferase, B4GALT4, which adds the next galactose molecule, allowing the chain to extend. nih.govacs.org In contrast, other galactosyltransferases like B4GALT1 primarily act on unmodified GlcNAc residues. nih.gov
Furthermore, the presence of this compound influences subsequent modifications. The enzyme keratan sulfate galactose-6-sulfotransferase (KSGal6ST or CHST1), which sulfates internal galactose residues, shows a significantly higher reactivity for galactose units that are adjacent to a this compound residue. nih.govacs.orgbiorxiv.org This enzymatic interplay ensures the coordinated sulfation pattern characteristic of mature KS, which can range from regions of mono-sulfated GlcNAc to domains that are disulfated on both GlcNAc and Gal residues. acs.orgglycoforum.gr.jp
| Enzyme | Gene | Function in KS Biosynthesis | Substrate Specificity |
|---|---|---|---|
| N-acetylglucosamine-6-O-sulfotransferase | CHST2, CHST6, etc. | Adds sulfate to C-6 of GlcNAc, forming this compound. uzh.chreactome.org | Acts on terminal, non-reducing GlcNAc residues. nih.govpnas.org |
| β-1,4-Galactosyltransferase 4 | B4GALT4 | Elongates the KS chain by adding Gal to this compound. nih.govresearchgate.net | Recognizes terminal this compound. acs.org |
| Keratan sulfate galactose-6-sulfotransferase | CHST1 | Adds sulfate to C-6 of internal Gal residues. nih.gov | Preferentially sulfates Gal adjacent to this compound. acs.orgbiorxiv.org |
| β-1,3-N-acetylglucosaminyltransferase 7 | B3GNT7 | Elongates the KS chain by adding GlcNAc to Gal. arvojournals.orgarvojournals.org | Adds GlcNAc to terminal Gal. |
Heparan Sulfate (HS) and Heparin Biosynthesis
Heparan sulfate (HS) and its more highly sulfated variant, heparin, are complex linear polysaccharides composed of repeating disaccharide units of a uronic acid (glucuronic acid or iduronic acid) and glucosamine (B1671600). rsc.org The biosynthesis of HS is a multi-step process involving chain polymerization followed by a series of modifications, including the 6-O-sulfation of glucosamine residues.
The initial polymer is composed of repeating [-GlcA-GlcNAc-] units. The first major modification is the N-deacetylation and subsequent N-sulfation of some GlcNAc residues by N-deacetylase/N-sulfotransferase (NDST) enzymes, converting them to N-sulfoglucosamine (GlcNS). This step is considered a gateway for further modifications. nih.gov
Following N-sulfation, the chain undergoes C-5 epimerization of GlcA to iduronic acid (IdoA) and various O-sulfations. The 6-O-sulfation of the glucosamine unit (either GlcNAc or GlcNS) is a critical modification catalyzed by heparan sulfate 6-O-sulfotransferases (HS6STs). nih.gov This reaction adds a sulfate group to the C-6 position of the glucosamine residue, leading to the formation of structures like this compound and, more commonly, GlcNS-6S. nih.gov The 6-O-sulfation of glucosamine is essential for the biological activities of HS and heparin, including the anticoagulant properties of heparin which depend on binding to antithrombin. nih.govnih.gov Research has shown that the 6-O-sulfate group on the glucosamine residue is critical for heparin's interaction with P- and L-selectins, mediating its anti-inflammatory effects. nih.gov
Unlike in KS synthesis where this compound formation is a prerequisite for elongation, in HS biosynthesis, 6-O-sulfation is a maturation step that occurs on the pre-formed polymer. Studies have shown that the presence of a 6-O-sulfate group on GlcNAc does not inhibit the action of NDST, allowing for the conversion of this compound to GlcNS-6S within the HS chain. nih.gov
Chondroitin Sulfate (CS) and Dermatan Sulfate (DS) Contexts
Chondroitin sulfate (CS) and dermatan sulfate (DS) are other major classes of glycosaminoglycans. Their backbones are composed of repeating disaccharide units of a uronic acid and N-acetylgalactosamine (GalNAc), a structural isomer of GlcNAc. kegg.jpresearchgate.net Therefore, the direct incorporation of this compound into the repeating backbone of CS and DS does not occur.
However, the enzymatic principle of 6-O-sulfation is conserved. During CS biosynthesis, the GalNAc residues can be sulfated at the C-4 and/or C-6 positions. kegg.jpnih.gov The 6-O-sulfation of GalNAc is catalyzed by chondroitin-6-O-sulfotransferases (C6STs), resulting in the formation of N-acetylgalactosamine-6-sulfate (GalNAc-6S). nih.govglycoforum.gr.jp
DS is formed from a CS precursor chain when some of the D-glucuronic acid (GlcA) units are enzymatically converted to L-iduronic acid (IdoA) by DS-epimerases. mdpi.commdpi.com Subsequent sulfation is catalyzed by specific sulfotransferases, such as dermatan-4-O-sulfotransferase-1 (D4ST1), which primarily adds sulfate to the C-4 position of GalNAc residues adjacent to IdoA. mdpi.comnih.gov While 4-O-sulfation is predominant in DS, 6-O-sulfation of GalNAc can also occur, though it is less characteristic than in CS. mdpi.comnih.gov The key distinction is that the sulfated N-acetylhexosamine in these GAGs is GalNAc, not GlcNAc.
This compound Presence in Other Glycan Classes
Beyond its central role in keratan sulfate, the this compound moiety can be found as a component of other major glycan classes, typically as part of a KS chain attached to a larger N- or O-linked glycan structure.
N-linked Glycans
N-linked glycans are attached to asparagine residues of proteins and share a common pentasaccharide core. sigmaaldrich.com They are classified into high-mannose, complex, and hybrid types. The antennae of complex and hybrid N-glycans can be extended with poly-N-acetyllactosamine chains. nih.gov These poly-LacNAc extensions serve as the substrate for keratan sulfate biosynthesis. uzh.ch
Therefore, this compound is incorporated into N-glycans through the synthesis of KS chains on these antennae. This form of KS is known as KS type I. pnas.orgnih.govnih.gov The enzymatic machinery is the same as described for KS biosynthesis, where terminal GlcNAc residues on the N-glycan's poly-LacNAc antennae are sulfated by GlcNAc6STs (e.g., CHST6 in the cornea) to form this compound, which facilitates further chain elongation and sulfation. nih.govpnas.orgarvojournals.org This process can occur on one or more antennae of the N-glycan, leading to highly complex, sulfated structures on proteins like lumican and keratocan in the cornea. pnas.orgnih.gov
| Glycan Class | Context of this compound Presence | Key Biosynthetic Feature |
|---|---|---|
| N-linked Glycans | As part of Keratan Sulfate (Type I) chains built on poly-LacNAc antennae. uzh.chnih.gov | Sulfation of terminal GlcNAc on complex/hybrid glycan antennae by GlcNAc6STs. nih.govpnas.org |
| O-linked Glycans | As part of Keratan Sulfate (Type II) chains built on mucin-type O-glycan cores. uzh.chnih.gov | Elongation of Core 2 structures with poly-LacNAc, followed by sulfation. acs.orguzh.ch |
O-linked Glycans
O-linked glycans are attached to the hydroxyl group of serine or threonine residues on proteins. The most common type, mucin-type O-glycans, are initiated by the addition of a single GalNAc residue. mdpi.com This initial residue can be extended to form various core structures, with Core 1 and Core 2 being the most frequent. uzh.chcreative-proteomics.com
Similar to N-glycans, these O-glycan cores can be elongated with poly-N-acetyllactosamine chains, particularly from the Core 2 structure [GlcNAcβ1-6(Galβ1-3)GalNAcα-]. acs.orguzh.ch These poly-LacNAc chains are then substrates for the KS biosynthetic enzymes. nih.gov The resulting KS chains, which contain this compound, are referred to as KS type II when attached to O-glycans. uzh.chnih.gov This type of modification is prominently found on the proteoglycan aggrecan in cartilage. uzh.ch The enzymatic sulfation of terminal GlcNAc residues on these chains to form this compound is a critical step, mirroring the process seen in KS-I synthesis. nih.govacs.org
Enzymatic Catabolism and Turnover of Glcnac 6s Containing Glycans
GlcNAc-6-Sulfatases in Mammalian Systems (e.g., SULF-1, SULF-2)
In mammalian systems, the removal of 6-O-sulfate groups from heparan sulfate (B86663) (HS) chains is notably carried out by extracellular sulfatases, specifically SULF-1 and SULF-2. These enzymes are distinct from the majority of lysosomal sulfatases and function in the extracellular environment, often associated with the plasma membrane. glycoforum.gr.jp SULF-1 and SULF-2 are endosulfatases, meaning they act within the polysaccharide chain rather than exclusively at the non-reducing end. glycoforum.gr.jp They exhibit specificity towards the 6-O-sulfate group on glucosamine (B1671600) residues within specific domains of HS, particularly in highly sulfated regions known as S-domains, where they can cleave the sulfate from IdoA2S-GlcNS6S and UA-GlcNS(6S) disaccharide units. glycoforum.gr.jpnih.govnih.govuni-bielefeld.de This activity is crucial for modulating the interaction of HS proteoglycans with various signaling molecules, such as growth factors, thereby influencing numerous biological processes including development and cell signaling. glycoforum.gr.jpnih.govnih.gov While their primary substrates are within HS, their activity directly impacts the turnover and biological function of glycans containing the GlcNAc-6S motif in this context. Studies using Sulf1 and Sulf2 knockout mice have shown significant developmental defects and altered heparan sulfate sulfation patterns, highlighting their importance in vivo. nih.govnih.govwikipedia.org
Bacterial GlcNAc-6-Sulfo-β-D-N-Acetylglucosaminidases (Sulfoglycosidases)
Bacterial communities, particularly those in the human gut, possess a diverse array of enzymes to catabolize host glycans, including those containing sulfated sugars like this compound. nih.govacs.org A key class of enzymes involved in the breakdown of β-linked 6S-GlcNAc in bacteria are 6-sulfo-β-N-acetylglucosaminidases, also referred to as sulfoglycosidases. nih.govresearchgate.nettandfonline.com These enzymes are often found within glycoside hydrolase (GH) families, with many characterized 6-sulfo-β-GlcNAcases belonging to the GH20 family. nih.govresearchgate.netnih.govresearchgate.net
Enzymatic Specificity and Cleavage Mechanisms (e.g., BbhII, Bt4394, SGL)
Bacterial sulfoglycosidases demonstrate specific recognition and cleavage mechanisms for this compound. Examples of well-studied bacterial 6-sulfo-β-GlcNAcases include BbhII from Bifidobacterium bifidum, Bt4394 from Bacteroides thetaiotaomicron, and SGL from Prevotella species. acs.orgnih.govresearchgate.nettandfonline.com These enzymes are capable of hydrolyzing the β-linkage of 6S-GlcNAc residues. nih.govresearchgate.net
Research has revealed distinct sulfate-binding motifs in these enzymes that are essential for recognizing the 6-sulfation on GlcNAc. For instance, BbhII utilizes a motif containing residues like glutamine (Q) and tryptophan (W) for sulfate recognition. nih.govacs.org Bt4394 involves residues such as glutamine (Q), asparagine (N), and arginine (R) in sulfate binding. acs.org SGL's sulfate binding residues include cysteine (C) and arginine (R). acs.org Despite these variations in specific residues, a conserved tyrosine residue is often found proximate to the sulfate-binding site in GH20 6-sulfo-β-GlcNAcases. nih.govacs.org
Kinetic studies have demonstrated a marked substrate preference of these enzymes for sulfated GlcNAc over non-sulfated GlcNAc. For example, BbhII shows a significantly higher catalytic efficiency (kcat/KM) for 4MU-6S-GlcNAc compared to 4MU-GlcNAc. tandfonline.comcardiff.ac.uk This high specificity underscores their dedicated role in processing sulfated glycans. The cleavage mechanism typically involves hydrolysis of the β-glycosidic bond, releasing the 6S-GlcNAc moiety. nih.govresearchgate.nettandfonline.com
Data on the kinetic parameters of some bacterial sulfoglycosidases:
| Enzyme | Source Organism | Substrate | KM (mM) | kcat/KM (s⁻¹/mM) | Reference |
| BbhII | Bifidobacterium bifidum | pNP-β-GlcNAc-6S | 0.083 | 4.6 x 10² | tandfonline.com |
| BbhII | Bifidobacterium bifidum | pNP-β-GlcNAc | 7.4 | 1.1 x 10⁰ | tandfonline.com |
| BbhII | Bifidobacterium bifidum | 4MU-6S-GlcNAc | N/A | 2500-fold pref over 4MU-GlcNAc | cardiff.ac.uk |
| Bt4394 | Bacteroides thetaiotaomicron | 4MU-6S-GlcNAc | 0.039 | 6.7 x 10⁵ (s⁻¹ M⁻¹) | cardiff.ac.uk |
Note: Some kinetic parameters were reported with different units or relative activities, as indicated.
Exo-acting versus Endo-acting Sulfatases
Sulfatases and sulfoglycosidases can be classified based on their mode of action: exo-acting or endo-acting. Exo-acting enzymes cleave residues from the non-reducing end of a glycan chain, while endo-acting enzymes hydrolyze internal linkages within the chain. nih.govglycoforum.gr.jp
Many bacterial 6-sulfo-β-GlcNAcases, including BbhII, Bt4394, and SGL, have been characterized as exo-acting enzymes. nih.govnih.govresearchgate.net They remove terminal 6S-GlcNAc residues from oligosaccharides. nih.govresearchgate.netcardiff.ac.uk This mode of action suggests that other glycosidases may be required to first process larger glycans and expose the terminal sulfated GlcNAc for these exo-acting enzymes to act upon. nih.gov
In contrast, mammalian SULF-1 and SULF-2 are described as endo-acting sulfatases, capable of removing sulfate groups from internal 6-O-sulfated glucosamine residues within heparan sulfate chains. glycoforum.gr.jp This distinction in activity highlights the different strategies employed by mammalian and bacterial enzymes in the catabolism of sulfated glycans.
Lysosomal Degradation Pathways of Sulfated Glycans
In mammalian cells, the primary site for the degradation of complex glycans, including sulfated glycosaminoglycans like heparan sulfate and keratan (B14152107) sulfate which contain this compound, is the lysosome. glycoforum.gr.jpnih.govnih.govnih.gov Lysosomal degradation is a stepwise process carried out by a battery of hydrolytic enzymes, including glycosidases and sulfatases, that function optimally in the acidic environment of the lysosome. nih.govnih.govnih.gov
Sulfated glycans are internalized into lysosomes, where endoglycosidases may initiate cleavage of larger chains into smaller fragments. glycoforum.gr.jpnih.govnih.gov Subsequently, exo-acting enzymes sequentially remove monosaccharide units and sulfate groups from the non-reducing ends of these fragments. glycoforum.gr.jpnih.govnih.gov For glycans containing sulfated residues, the removal of the sulfate group by a specific sulfatase typically precedes the cleavage of the underlying glycosidic bond by a glycosidase. glycoforum.gr.jpnih.govnih.gov
Specifically, in the lysosomal degradation of heparan sulfate and keratan sulfate, a specific GlcNAc-6-sulfatase is required to remove the 6-O-sulfate from this compound residues before β-N-acetylhexosaminidase can cleave the N-acetylglucosamine from the non-reducing end. glycoforum.gr.jpnih.govnih.gov Defects in lysosomal sulfatases, including those acting on this compound, can lead to the accumulation of partially degraded sulfated glycans, resulting in lysosomal storage disorders known as mucopolysaccharidoses. glycoforum.gr.jp
The ordered action of lysosomal enzymes ensures the complete breakdown of complex sulfated glycans, allowing for the recycling of constituent monosaccharides. nih.govnih.govnih.gov
Molecular and Cellular Functions of Glcnac 6s
Role in Protein-Glycan Recognition and Interactions
GlcNAc-6S contributes to the structural diversity and functional specificity of glycans, influencing their interactions with various proteins, particularly in the context of cell adhesion and signaling.
Modulation of L-Selectin Ligand Activity
Sulfation of N-acetylglucosamine (GlcNAc) at the C6 position is a critical modification for the biological activity of ligands recognized by L-selectin, a key adhesion molecule involved in leukocyte trafficking. Optimal binding of L-selectin requires the sulfation of GlcNAc, typically within the context of the sialyl Lewis x (sLex) epitope, forming 6-sulfo sLex. aacrjournals.org This specific sulfation is catalyzed by GlcNAc-6-sulfotransferases (GlcNAc6STs). aacrjournals.org Studies have shown that GlcNAc6ST-2 is particularly important for generating the 6-sulfo sLex structure on ligands expressed on high endothelial venules (HEVs), such as GlyCAM-1 and CD34, which are essential for lymphocyte homing to lymph nodes. oup.comuni-freiburg.de The presence of the this compound moiety within these glycans provides a critical recognition determinant for L-selectin, facilitating leukocyte tethering and rolling on endothelial surfaces. aacrjournals.orgoup.com
Influence on Galectin Binding Affinities
Galectins are a family of proteins that bind to β-galactoside-containing glycans. Their binding specificity can be influenced by various glycan modifications, including sulfation. While galectins interact with complex N- and O-linked glycans and glycolipids, and their binding can be modulated by features like sulfation, sialylation, and branching aacrjournals.orgoup.comglycoforum.gr.jpresearchgate.netconicet.gov.ar, specific research detailing the direct influence of the this compound moiety itself on the binding affinities of various galectins was not prominently found in the consulted literature. Galectins typically bind to lactose (B1674315) or LacNAc (Galβ1-4GlcNAc) units, and while sulfation on adjacent or other residues within a larger glycan structure containing this compound could impact galectin interaction, the isolated effect of the this compound monosaccharide on galectin binding affinity requires further specific investigation.
Interactions with Cytokines and Chemokines
Sulfated glycosaminoglycans (GAGs) are known to interact with a variety of proteins, including cytokines and chemokines, influencing their activity, stability, and localization. nih.govfrontiersin.org this compound is a constituent monosaccharide found in some types of sulfated GAGs, such as heparan sulfate (B86663) and keratan (B14152107) sulfate. researchgate.net These interactions are often mediated by electrostatic forces between the negatively charged sulfate groups on the GAGs and positively charged residues on the proteins. nih.govfrontiersin.org Molecular docking studies have explored the potential interactions between disaccharides containing GlcNAc(6S) and chemokines like IL-8, suggesting that the sulfated residues within GAGs can engage with chemokine binding sites. frontiersin.org While these findings indicate a role for sulfated glycans containing this compound in interacting with cytokines and chemokines, the specific contribution and direct modulatory effect of the this compound residue on the binding affinity or activity of these signaling molecules, independent of the larger glycan structure, were not extensively detailed in the search results.
Impact on Cellular Signaling Pathways
The impact of this compound on cellular signaling pathways is primarily indirect, mediated through its role in forming specific protein-binding glycans on the cell surface or in the extracellular matrix. Direct involvement of this compound as an intracellular signaling molecule or a post-translational modification akin to O-GlcNAcylation is not supported by the consulted literature.
O-GlcNAcylation as a Post-Translational Modification of Intracellular Proteins
It is important to distinguish between this compound and N-acetylglucosamine (GlcNAc). O-GlcNAcylation is a dynamic post-translational modification involving the addition of a single GlcNAc moiety to serine or threonine residues of intracellular proteins. conicet.gov.arfrontiersin.orguni.lunih.gov This modification is catalyzed by O-GlcNAc transferase (OGT) using UDP-GlcNAc as the substrate, and it is removed by O-GlcNAcase (OGA). glycoforum.gr.jpuni.lunih.govjcbose.ac.in O-GlcNAcylation is a widespread modification found on numerous nuclear, cytoplasmic, and mitochondrial proteins, influencing various cellular processes, including transcription, translation, and signal transduction. glycoforum.gr.jpconicet.gov.arfrontiersin.orgnih.govkoreascience.krnih.gov The consulted literature does not indicate that this compound is a substrate for OGT or that it is involved in this intracellular post-translational modification. The sulfation at the C6 position of GlcNAc, characteristic of this compound, typically occurs in the Golgi apparatus and is associated with the biosynthesis of sulfated glycans destined for the cell surface or secretion, not for intracellular protein modification.
Regulation of Transcription Factors (e.g., NFκB, c-myc, p53) and Signal Transduction
The regulation of transcription factors such as NFκB, c-myc, and p53, and their involvement in signal transduction pathways, are significantly influenced by O-GlcNAcylation. glycoforum.gr.jpconicet.gov.arfrontiersin.orguni.lukoreascience.krnih.govuni.lunih.gov O-GlcNAcylation can affect the activity, stability, localization, and interactions of these transcription factors, thereby modulating gene expression and downstream signaling cascades. glycoforum.gr.jpfrontiersin.orgkoreascience.kruni.lunih.gov For example, O-GlcNAcylation has been shown to impact NFκB activation and transcription frontiersin.orguni.luuni.lu, influence c-myc stability and transcriptional activity glycoforum.gr.jpuni.lunih.gov, and regulate p53 stability and function frontiersin.orguni.lunih.gov. However, these regulatory effects are attributed to the O-GlcNAc modification (addition of GlcNAc), not to this compound. The search results did not provide evidence for a direct role of this compound in the intracellular regulation of these transcription factors or in modulating signal transduction pathways through a mechanism involving the this compound moiety itself. Its influence on cellular signaling is primarily extracellular, mediated by the interaction of sulfated glycans containing this compound with cell surface receptors and other proteins.
Crosstalk with Other Post-Translational Modifications (e.g., phosphorylation, acetylation, ubiquitination)
O-GlcNAcylation engages in extensive crosstalk with other post-translational modifications (PTMs), such as phosphorylation, acetylation, and ubiquitination. frontiersin.orgmdpi.comresearchgate.net This interplay can occur through various mechanisms, including direct competition for the same or proximal amino acid sites, or by regulating the enzymes responsible for adding or removing other PTMs. frontiersin.orgmdpi.com This intricate crosstalk influences a multitude of cellular signaling pathways by affecting protein localization, stability, and gene expression. frontiersin.org
A direct form of crosstalk exists between O-GlcNAc and phosphorylation, as both modifications target serine and/or threonine residues. frontiersin.orgresearchgate.net This can lead to reciprocal inhibition, where the presence of one modification at a site prevents the addition of the other. An example is seen in the oncoprotein c-Myc, where O-GlcNAcylation at Thr58 regulates its transactivation. frontiersin.org O-GlcNAcylation of p53 at Ser149 can block its phosphorylation at Thr155, which is known to induce its ubiquitin-proteasomal degradation. frontiersin.org
O-GlcNAc also mediates acetylation. For instance, O-GlcNAc functionalization of NF-κB is necessary for its translocation and helps mediate acetylation of the p65 subunit, increasing NF-κB gene transcription. frontiersin.org This acetylation is facilitated by an interaction with the acetyltransferase CBP/p300, an interaction weakened by p65 phosphorylation. frontiersin.org O-GlcNAcylation of p65 on Thr305 and Ser319 has been shown to block this inhibitory phosphorylation. frontiersin.org
Furthermore, O-GlcNAcylation can influence ubiquitination and protein degradation. nih.gov Increasing O-GlcNAc levels can promote ubiquitination, while decreasing levels can reduce it, suggesting that O-GlcNAcylation affects ubiquitination. nih.gov O-GlcNAcylation of target proteins can prevent their ubiquitination, thereby enhancing their stability. mdpi.com The potential mechanism involves crosstalk with phosphorylation to indirectly regulate ubiquitination or directly regulate it by recruiting deubiquitylases. mdpi.com For example, O-GlcNAcylation of histone H2B at Ser112 promotes its K120 monoubiquitination, leading to transcriptional activation by using GlcNAc as an anchor for ubiquitin ligase. mdpi.com OGT and OGA, the enzymes responsible for O-GlcNAc cycling, are also subject to ubiquitination, although the detailed impact and mechanism require further clarification. mdpi.com
The complex interaction between phosphorylation and O-GlcNAcylation has been observed to regulate several cellular processes. researchgate.net Studies have shown that elevated O-GlcNAcylation in mammalian cells can alter phosphate (B84403) stoichiometry, affecting 70% of sites. rupress.org Approximately 400 known proteins are modified by both PTMs, including various functional categories such as transcription factors and signaling proteins. rupress.org
Effect on N-linked Glycan Branching and Cell Surface Receptor Stability
The search results discuss the impact of N-glycan branching, specifically through the addition of β1,6-linked N-acetylglucosamine (β1,6-GlcNAc) catalyzed by N-acetylglucosaminyltransferase V (MGAT5 or GnT-V), on cell surface receptor stability. researchgate.net Increased levels of this branching structure are frequently observed in tumor cells and play a pro-tumoral role, for example, by stabilizing growth factor receptors. researchgate.net
Aberrant glycosylation patterns, including alterations in N-glycan branching, can significantly impact the localization and stability of cell surface receptors and their sensitivity to signaling molecules. researchgate.net This can lead to dysregulations in various cellular processes. researchgate.net
β1,6-GlcNAc branches can be further modified to form polylactosamine structures, which act as high-affinity ligands for galectins. nih.gov The interaction between galectins and glycans is proposed to hold target glycoproteins, such as growth factor receptors, at the cell surface, prolonging their localization before endocytosis. nih.gov This, in turn, can augment growth factor signaling and cell proliferation. nih.gov
Functional classes of glycoproteins have different N-glycan multiplicities, a feature that interacts with metabolic flux (UDP-GlcNAc) and N-glycan branching to differentially regulate surface levels. oup.com Oncogenesis increases MGAT5 expression, and its high-affinity galectin ligands promote the surface retention of growth receptors with reduced dependence on UDP-GlcNAc. oup.com
Specific N-glycosylation sites of proteins like E- and N-cadherin are targets for GnT-V action, leading to increased cell migratory and invasive phenotypes in various cancer cells. nih.gov
Regulation of Gene Expression and Epigenetic Mechanisms
O-GlcNAcylation plays a significant role in regulating gene expression through its influence on epigenetic mechanisms. rupress.orgmdpi.comfrontiersin.orgnih.gov It acts at various steps in the cascade of effectors involved in epigenetic regulation. nih.gov O-GlcNAc can function as a metabolically sensitive effector of gene expression and act as an epigenetic modifier. nih.gov
O-GlcNAc cycling, mediated by OGT and OGA, provides a mechanism for cells to regulate aspects of gene expression, including RNA polymerase function, epigenetic dynamics, and transcription factor activity. mdpi.com
O-GlcNAcylation of Epigenetic Modulators
Numerous epigenetic regulators are targets of O-GlcNAcylation. mdpi.comfrontiersin.orgnih.gov OGT, the enzyme adding O-GlcNAc, interacts with and modifies various epigenetic modifiers. frontiersin.orgnih.gov
Chromatin and epigenetic regulatory complexes have been identified as O-GlcNAc targets. mdpi.com O-GlcNAcylation influences epigenetic gene regulation via the regulation of complexes such as SET1/COMPASS, SIN3A, NuRD, PRC1, PRC2, PhoRC, and PR-DUB. mdpi.com OGT is also an interacting partner of the TET family proteins of DNA hydroxylases and a member of the polycomb group proteins. frontiersin.org
A critical target of OGT is the polycomb repressive complex 2 (PRC2), which contains the histone lysine (B10760008) methyltransferase EZH2. nih.gov O-GlcNAcylation of EZH2 has been shown to protect it from ubiquitin-proteasome degradation and is required for its protein stability, indirectly facilitating PRC2-mediated gene repression. mdpi.com Specifically, EZH2 is O-GlcNAcylated in the N-terminal region at Ser73, Ser76, Ser84, and Ser87. mdpi.com O-GlcNAcylation of EZH2 at Ser75 is also required for its stability. mdpi.com
OGT associates with TRIM28 to induce DNA methylation-dependent repression and is involved in DNA demethylation through TET proteins. frontiersin.org O-GlcNAcylation can promote DNA demethylation by interacting with members of the TET family proteins, favoring gene transcription. frontiersin.org
Modulation of Histone Modifications and Chromatin Accessibility
O-GlcNAc is considered part of the "histone code," influencing chromatin structure and accessibility. mdpi.comfrontiersin.orglidsen.comnih.gov Histones are subject to numerous PTMs, including O-GlcNAcylation, which can regulate their interaction with DNA and the recruitment of enzymes for chromatin remodeling. lidsen.comnih.gov
Several O-GlcNAc sites have been mapped to histone tails and the histone-DNA interface. mdpi.com Evaluation of histone proteins has identified O-GlcNAc on histones H2A, H2B, H3, and H4. mdpi.com Perturbing O-GlcNAc cycling can alter various histone modifications, such as H3K9 acetylation, H3S10 phosphorylation, and H3R17/K27 methylation, strongly implicating O-GlcNAc in epigenetic gene regulatory mechanisms. mdpi.com
O-GlcNAc directly affects chromatin remodelers such as mammalian Sin3a (mSin3a), histone deacetylase 1 (HDAC1), and the histone methyltransferase myeloid/lymphoid or mixed-lineage leukemia 5 (MLL5). nih.gov O-GlcNAcylation of MLL5 activates its enzymatic activity. nih.govnih.gov
Studies have shown that O-GlcNAc cycling occurs on chromatin, particularly in promoter regions of genes involved in metabolism, stress, and aging. nih.gov O-GlcNAcylation has been observed on histones H2A, H2B, and H4. frontiersin.org Acetylated histones were found to be modified by O-GlcNAc, and O-GlcNAcylation increased upon heat stress. frontiersin.org O-GlcNAc is identified at higher levels on H3 during interphase than mitosis, inversely related to phosphorylation, suggesting PTM crosstalk. frontiersin.org An increase in O-GlcNAcylation was observed to reduce mitosis-specific phosphorylation at Ser10, Ser28, and Thr32. frontiersin.org
Of the 16 reported O-GlcNAcylation sites on histones, 13 are located outside the tail, either on the surface or inside the nucleosome, suggesting a role in chromatin dynamics through structural changes. lidsen.com
Influence on RNA Polymerase II Activity and Transcription Initiation
O-GlcNAcylation significantly influences RNA Polymerase II (RNAP II) activity and transcription initiation. mdpi.comnih.govresearchgate.netbidmc.orgnih.govresearchgate.net RNAP II is responsible for the transcription of protein-coding genes and is heavily O-GlcNAcylated, particularly its C-terminal domain (CTD). researchgate.netbidmc.orgresearchgate.net The CTD contains over 200 potential glycosylation sites within the consensus heptad repeat YSPTSPS. bidmc.org
O-GlcNAcylation of the RNAP II CTD may regulate pre-initiation complex (PIC) assembly, transcriptional pausing, and elongation. mdpi.com O-GlcNAcylation can prevent phosphorylation by impeding kinase access to necessary serine and threonine residues in the CTD, which are required for RNAP II to dissociate from the PIC and are critical for mRNA processing and transcription cycle progression. mdpi.com
In a proposed model, RNAP IIA associates with DNA promoters and is then O-GlcNAcylated to generate RNAP IIγ during PIC formation. mdpi.com RNAP IIγ is subsequently converted back to the non-O-GlcNAcylated form RNAP IIA by OGA before transcriptional initiation. mdpi.com Both OGT and OGA activity are essential for PIC formation. mdpi.com
O-GlcNAcylation of the RNAP II CTD is considered a prerequisite for the initiation of the transcription cycle. researchgate.net OGA interacts with the transcription elongation machinery, and OGA-mediated deglycosylation of RNAP II precedes elongation. researchgate.net
O-GlcNAc colocalizes with paused RNAP II in the proximal promoter region, and OGA and the SPT5 elongation factor also colocalize with paused RNAP II. researchgate.net A hypothetical model suggests that OGT acts during PIC formation to O-GlcNAcylate RNAP II CTD and other factors to prevent their phosphorylation. researchgate.net OGA acts on the O-GlcNAcylated CTD to permit its phosphorylation early in the initiation process. researchgate.net The pausing machinery is likely O-GlcNAcylated, and OGA removes the O-GlcNAc for phosphorylation to promote RNAP II pause release and elongation. researchgate.net
High OGT activity can prevent the recruitment of proteins to RNAP II. nih.gov Inhibition of either OGT or OGA can stimulate mRNA maturation. nih.gov
This compound Involvement in Cellular Differentiation Processes
The provided search results discuss the involvement of O-GlcNAcylation in cellular differentiation processes. life-science-alliance.orgresearchgate.netresearchgate.netmdpi.comescholarship.orgfrontiersin.org Changes in protein O-GlcNAcylation regulate cellular differentiation and cell fate decisions. researchgate.net
O-GlcNAc is a nutrient-responsive PTM that affects transcriptional pathways essential for differentiation. researchgate.net The stoichiometry of O-GlcNAc is tightly controlled throughout development, and both hypo- and hyper-O-GlcNAcylation can result in broad defects. researchgate.netresearchgate.net
Studies have investigated the role of O-GlcNAcylation during the neural differentiation of human embryonic stem cells (hESCs). life-science-alliance.orgescholarship.org Pharmacological upregulation of O-GlcNAc levels during neuronal differentiation of hESCs leads to the upregulation of key neurogenic transcription factor genes. life-science-alliance.org This transcriptional de-repression is associated with reduced H3K27me3 and increased H3K4me3 levels on gene promoters, potentially through increased EZH2-Thr311 phosphorylation. life-science-alliance.org Elevated O-GlcNAc levels also lead to increased Pol II-Ser5 phosphorylation and affect H2BS112O-GlcNAc and H2BK120Ub1 on promoters. life-science-alliance.org
O-GlcNAc defines ESC identity by regulating the transcriptional activity of core pluripotency factors and the chromatin state of developmental genes, as well as modulating signaling involved in differentiation. researchgate.net OGT inhibitors can inhibit the undifferentiated state in mouse ES cells, while OGA inhibitors can inhibit differentiation to cardiomyocytes, and OGT inhibitors can promote it. researchgate.net
O-GlcNAcylation also plays a role in the differentiation of immune cells, such as dendritic cells and regulatory T cells. mdpi.comfrontiersin.org Inhibition of OGT alters the differentiation and maturation process of human monocyte-derived dendritic cells, affecting signaling pathways like AKT and MEK/ERK and altering the expression of surface markers and cytokine production. mdpi.com O-GlcNAc glycosylation deficiency has been shown to impair regulatory T cell differentiation by inhibiting the Notch signaling pathway in CD4+ T cells. frontiersin.org
The relationship between reduced O-GlcNAc levels and differentiation warrants further study. researchgate.net
Interactions in Host-Microbe Symbiosis and Pathogenesis
Modulation of Gut Microbiota Composition by Mucin GlcNAc-6-O-Sulfation
GlcNAc-6-O-sulfation on intestinal mucins is a crucial mechanism involved in the selection and maintenance of commensal bacteria in the gut. jci.orgnih.gov This sulfation modification regulates the complex interactions between the host and gut microbiota, playing a vital role in shaping the composition and dynamics of the microbial community. jci.org Studies utilizing mice deficient in the enzyme responsible for GlcNAc-6-O-sulfation on mucin O-glycans (Chst4-/- mice) have demonstrated significant alterations in gut microbiota composition. jci.orgnih.govresearchgate.net These mice showed a clear difference in the composition of the gut microbiota compared to wild-type mice. jci.orgnih.gov
Specifically, the absence of GlcNAc-6-O-sulfation was associated with an increase in the composition of Bacteroides, a group known to include mucin-degrading bacteria. jci.org This increase in mucin-degrading bacteria in the absence of GlcNAc-6-O-sulfation may facilitate mucin glycan degradation, potentially promoting bacterial invasion into the mucus layer. nih.gov The deficiency in GlcNAc-6-O-sulfation contributes to the maintenance of microbiota composition and diversity, suggesting its importance for the growth of beneficial bacteria. jci.orgnih.gov
Data from studies comparing the ileal microbiota of wild-type (WT) and Chst4-/- mice highlight these compositional differences. For instance, analysis at the phylum level showed altered relative abundance of bacteria. jci.org Further detailed analysis revealed specific microbial taxa that were significantly different between WT and Chst4-/- mice. jci.org The relative abundance of Firmicutes and Bacteroidota in ileal samples also differed between the groups. jci.org These findings collectively underscore the significant role of mucin GlcNAc-6-O-sulfation in regulating the gut microbial ecosystem. jci.orgnih.gov
| Bacterial Phylum/Genus | Relative Abundance in WT Mice | Relative Abundance in Chst4-/- Mice | Significance |
| Bacteroides | Lower | Higher | Significant |
| Firmicutes | Higher | Lower | Significant |
| (Specific taxa from LEfSe analysis) | Varied | Varied | Significant |
Bacterial Sensing and Utilization of this compound
Certain gut bacteria possess the enzymatic machinery to sense and utilize sulfated mucin glycans, including those containing this compound. portlandpress.comnih.gov Sulfation, such as 6S-GlcNAc, is a major substitution found in colonic mucins of humans, pigs, and mice. portlandpress.comnih.gov To access the underlying O-glycans, bacteria have developed mechanisms to remove these sulfate capping groups. portlandpress.comnih.gov
Some bacteria, such as Prevotella and Bifidobacterium bifidum, have evolved alternative mechanisms to overcome the 6S-GlcNAc blockage. portlandpress.comnih.gov Instead of solely relying on sulfatases, their genomes encode specific glycoside hydrolase family 20 (GH20) enzymes that can cleave terminal 6S-GlcNAc. portlandpress.comnih.gov In B. bifidum, a 6-sulfo-β-N-acetylglucosaminidase (a GH20 enzyme) is expressed on the bacterial cell surface and has shown activity on porcine gastric mucins (PGM). portlandpress.comnih.gov
Bacteroides thetaiotaomicron, a prominent member of the human microbiota, also encodes sulfatases active on sulfated linkages found on mucin O-glycans, including those that cleave sulfation of 6S-GlcNAc. portlandpress.comnih.gov The ability of gut bacteria to forage on mucin O-glycans is considered a key factor in determining which bacterial species colonize the mucosal surface. nih.gov This enzymatic capacity allows these bacteria to utilize host glycans as a carbon source, which can be critical for gut colonization. nih.gov While GlcNAc itself is a widely utilized carbon source and signaling molecule for various microorganisms, including pathogens mdpi.complos.orgwalshmedicalmedia.comresearchgate.net, the specific utilization of sulfated GlcNAc highlights an adaptation to the host mucosal environment.
Influence on Host Immune Responses
GlcNAc-6-O-sulfation on intestinal mucins significantly influences host immune responses, particularly within the gut-associated lymphoid tissue. jci.orgnih.govresearchgate.net This influence is largely mediated through the regulation of the gut microbiota composition. jci.orgnih.govresearchgate.net
Studies in Chst4-/- mice, which lack mucin GlcNAc-6-O-sulfation, have revealed a significantly reduced production of immunoglobulin A (IgA) in the intestine. jci.orgnih.govresearchgate.net IgA is a critical antibody for protecting mucosal surfaces, including the gut, against pathogens and maintaining immune homeostasis. news-medical.net This reduction in IgA production was found to be caused by an impaired T follicular helper (Tfh) cell-mediated IgA response and reduced germinal center (GC) B cells expressing IgA. jci.orgnih.govresearchgate.net
Crucially, the impaired Tfh cell differentiation and reduced IgA-expressing GC B cells observed in Chst4-/- mice were dependent on the altered gut microbiota. jci.orgnih.govresearchgate.net Cohousing Chst4-/- mice with wild-type mice, which facilitates the transfer of a healthy gut microbiota, completely recovered the impaired Tfh cell differentiation and restored IgA-expressing GC B cells. jci.orgnih.govresearchgate.net This restoration was also confirmed by increased IgA staining in small intestinal tissue after cohousing. nih.govresearchgate.net These findings indicate that the gut microbiota maintained by GlcNAc-6-O-sulfation on intestinal mucins positively regulates Tfh cells and GC B cells, thereby enhancing IgA production. jci.orgnih.govresearchgate.net
The protective effects of GlcNAc-6-O-sulfation against intestinal inflammation and associated conditions are thus dependent on its ability to regulate the gut microbiota and, consequently, the host immune system. jci.orgnih.govresearchgate.net While GlcNAc (non-sulfated) has also been reported to influence mammalian immune cells, such as inhibiting T-cell responses and enhancing NK cell activity mdpi.comresearchgate.nettandfonline.com, the impact of this compound discussed in this context is primarily linked to its structural role on mucins and the subsequent downstream effects on the microbiota-immune axis.
| Immune Cell/Factor | WT Mice | Chst4-/- Mice | Chst4-/- Mice + Cohousing |
| Intestinal IgA | High | Reduced | Restored |
| Tfh Cells | Normal | Impaired | Recovered |
| IgA+ GC B Cells | Normal | Reduced | Increased |
Pathophysiological Roles of Glcnac 6s Dysregulation
Macular Corneal Dystrophy (MCD) and CHST6 Gene Mutations
Macular Corneal Dystrophy (MCD) is a rare, autosomal recessive genetic disorder characterized by the progressive clouding of the cornea, leading to severe visual impairment. The underlying cause of MCD is linked to mutations in the carbohydrate sulfotransferase 6 (CHST6) gene. This gene encodes the enzyme corneal N-acetylglucosamine-6-O-sulfotransferase (C-GlcNAc-6-ST), which is responsible for the sulfation of keratan (B14152107) sulfate (B86663) (KS).
Mutations in the CHST6 gene can be categorized into different types, including missense, nonsense, deletions, and insertions, with over 193 pathogenic mutations identified. These mutations lead to the production of a non-functional or deficient C-GlcNAc-6-ST enzyme. The consequence of this enzymatic deficiency is the accumulation of unsulfated or poorly sulfated keratan sulfate proteoglycans within the corneal stroma, keratocytes, and endothelium. This abnormal accumulation disrupts the highly organized structure of the corneal collagen fibrils, leading to the characteristic opacities and loss of corneal transparency seen in MCD.
MCD is classified into immunophenotypes (Type I, Type IA, and Type II) based on the presence or absence of sulfated keratan sulfate in the serum and cornea. However, all types are caused by biallelic mutations in the CHST6 gene and are clinically indistinguishable.
| MCD Immunophenotype | Antigenic Keratan Sulfate (AgKS) in Serum | AgKS in Cornea | Genetic Basis |
| Type I | Absent | Absent | Mutations in the coding region of CHST6 |
| Type IA | Absent | Present in keratocytes | Mutations in the coding region of CHST6 |
| Type II | Present (often normal levels) | Present in keratocytes and stroma | Large deletions/rearrangements in the upstream region of CHST6 |
Keratan sulfate is a major glycosaminoglycan (GAG) in the cornea, playing a critical role in maintaining corneal transparency by regulating collagen fibril spacing and hydration. The sulfation of KS, particularly at the 6-position of the N-acetylglucosamine residues, is essential for its proper function. The enzyme C-GlcNAc-6-ST, encoded by the CHST6 gene, catalyzes this specific sulfation step.
In individuals with MCD, mutations in CHST6 lead to a significant decrease or complete loss of C-GlcNAc-6-ST activity. This enzymatic failure results in the synthesis of abnormal, unsulfated or undersulfated KS chains. These abnormal KS molecules are less soluble and precipitate within the corneal layers, forming the characteristic opacities of the disease. Studies have shown that in MCD type I, sulfated KS is virtually absent from both the cornea and serum, indicating a systemic defect in KS metabolism. The accumulation of these unsulfated KS deposits is the primary cause of the progressive loss of vision in MCD patients.
The development of effective treatments for MCD has been hampered by the lack of suitable preclinical animal models. Attempts to create a mouse model for MCD have been unsuccessful because mice lack a direct ortholog of the human CHST6 gene and have a different corneal proteoglycan composition.
Recently, a promising animal model has been developed using zebrafish (Danio rerio). The zebrafish cornea has a structure highly similar to that of humans and contains high levels of sulfated keratan sulfate in the stroma. Using CRISPR/Cas9 gene-editing technology, researchers have successfully created zebrafish with mutations in the chst6 gene. These mutant zebrafish exhibit the key clinical manifestations of MCD, including the age-dependent formation of opaque, alcian blue-positive aggregates in the cornea, loss of sulfated KS in the corneal stroma, and a decrease in corneal thickness. This zebrafish model represents the first in vivo model of MCD and provides a valuable tool for studying the disease pathogenesis and for screening potential therapeutic strategies.
Another approach to creating an animal model involved the specific knockdown of the mouse homologous gene, Chst5, in the corneal endothelium of mice. This resulted in MCD-like phenotypes, including corneal opacification and abnormally large collagen fibrils, suggesting that the corneal endothelium plays a significant role in the pathogenesis of MCD.
Contribution to Inflammatory Processes
The dysregulation of GlcNAc-6S and related metabolic pathways, particularly O-GlcNAcylation, has been shown to contribute significantly to inflammatory processes. This occurs through the modulation of key signaling pathways and the function of various immune cells.
O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) molecule is attached to serine or threonine residues of nuclear and cytosolic proteins. This process is regulated by two enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it. The levels of O-GlcNAcylation are highly sensitive to cellular nutrient status, particularly glucose availability through the hexosamine biosynthetic pathway (HBP).
The transcription factor Nuclear Factor-κB (NF-κB) is a master regulator of inflammation. The activity of NF-κB is tightly controlled, and its dysregulation is associated with numerous inflammatory diseases. O-GlcNAcylation has emerged as a critical regulator of NF-κB signaling, although its effects can be complex and context-dependent.
Several studies have shown that increased O-GlcNAcylation can promote NF-κB activation and pro-inflammatory responses. For instance, in hyperglycemic conditions, elevated O-GlcNAcylation of the p65 subunit of NF-κB has been shown to decrease its binding to its inhibitor, IκBα, leading to increased nuclear translocation and transcriptional activity of NF-κB. This results in the enhanced production of pro-inflammatory cytokines. Specifically, O-GlcNAcylation at Thr-352 of p65 has been identified as crucial for this activation. In models of acute pancreatitis and colitis-associated cancer, elevated O-GlcNAcylation has been demonstrated to enhance NF-κB signaling and promote inflammation.
Conversely, some studies have reported an anti-inflammatory role for NF-κB O-GlcNAcylation. In certain cell types, such as smooth muscle cells and cardiomyocytes, O-GlcNAcylation of p65 can attenuate NF-κB signaling and protect against inflammatory stress. This suggests that the impact of O-GlcNAcylation on NF-κB is highly specific to the cellular context and the nature of the inflammatory stimulus.
| Condition | Effect of Increased O-GlcNAcylation on NF-κB | Outcome |
| Hyperglycemia | Increased p65 O-GlcNAcylation, decreased IκBα binding | Enhanced NF-κB transcriptional activity, pro-inflammatory cytokine production |
| Acute Pancreatitis | Increased p65 and IKKα O-GlcNAcylation | Promotes NF-κB activation and inflammation |
| Colitis-Associated Cancer | Elevated O-GlcNAcylation of p65 | Enhances NF-κB binding to target promoters, promotes colitis and tumorigenesis |
| Vascular Smooth Muscle Cells | p65 O-GlcNAcylation | Attenuates NF-κB signaling, protects against inflammatory stress |
The dysregulation of GlcNAc metabolism also has profound effects on the function of specific immune cells.
T Helper Cell Differentiation: The differentiation of T helper (Th) cells into distinct subsets, such as Th1, Th2, and Th17, is critical for orchestrating appropriate immune responses. GlcNAc and its derivatives have been shown to modulate this process. Supplementation with a cell-permeable form of GlcNAc, GlcNAc-6-acetate, has been found to be more effective than GlcNAc at inhibiting the production of pro-inflammatory Th1 cytokines (IFN-γ, TNF-α) and Th17 cytokines (IL-17A, IL-17F). This suggests that increasing the intracellular availability of GlcNAc can suppress pro-inflammatory T cell responses. Glucosamine (B1671600), a related amino sugar, has been shown to impede Th1 and Th2 differentiation while promoting Th17 differentiation, an effect linked to the downregulation of N-linked glycosylation of the IL-2 receptor subunit CD25. Elevated O-GlcNAc levels in CD4+ T cells from obese mice are associated with increased secretion of IL-17A and IFN-γ, suggesting that metabolic changes can prime pro-inflammatory T cell responses.
Macrophage Activation: Macrophages can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype. O-GlcNAcylation plays a complex role in regulating macrophage activation. Some studies suggest that elevated O-GlcNAc levels can enhance the inflammatory response of macrophages by increasing the expression of specific pro-inflammatory cytokines like IL-6, IL-1β, and IL-12. In contrast, other research indicates that OGT, the enzyme that adds O-GlcNAc, can suppress macrophage pro-inflammatory activation by inhibiting the mTORC1/S6K1 pathway. The absence of polylactosamine on glycoproteins, which can be influenced by GlcNAc availability, has been shown to lead to hyperresponsiveness of macrophages to stimuli like LPS, resulting in increased production of TNF-α, IL-1β, and IL-6.
Implications in Malignant Phenotypes and Cancer Progression
Alterations in glycosylation, including pathways involving GlcNAc, are a hallmark of cancer. These changes can influence a wide range of cellular processes that contribute to malignant phenotypes and cancer progression, such as cell proliferation, survival, invasion, and metastasis.
Increased flux through the hexosamine biosynthetic pathway and elevated levels of O-GlcNAcylation are common features of many cancers. This hyper-O-GlcNAcylation can promote cancer cell proliferation and survival by modifying key regulatory proteins. For example, O-GlcNAcylation has been shown to regulate the activity of glycolytic enzymes, contributing to the metabolic reprogramming (the Warburg effect) that is characteristic of cancer cells.
Furthermore, changes in N-glycan branching, a process that utilizes UDP-GlcNAc, are strongly associated with cancer progression. The addition of β1,6-GlcNAc branches, catalyzed by the enzyme MGAT5, can enhance the surface retention of growth factor receptors, thereby promoting sustained proliferative signaling. Increased β1,6-GlcNAc branching has been linked to decreased survival in breast and colon cancer patients.
The expression of truncated O-glycans, which can result from dysregulated glycosylation pathways, has also been associated with malignant phenotypes and poor survival in various cancers, including thyroid cancer. These aberrant glycan structures can alter cell adhesion, signaling, and immune recognition, thereby facilitating tumor invasion and metastasis.
Aberrant GlcNAc-6-O-Sulfation Patterns in Cancer Tissues
The sulfation of glycans, including the 6-O-sulfation of N-acetylglucosamine (GlcNAc), plays a critical role in various cell adhesion and recognition pathways. nih.gov Dysregulation of these sulfation patterns is increasingly recognized as a feature of carcinogenesis. In human colon cancer tissues, for instance, the expression of enzymes responsible for GlcNAc-6-O-sulfation is significantly altered compared to nonmalignant epithelial cells. nih.govresearchgate.net
Research has identified several GlcNAc-6-O-sulfotransferases (GlcNAc6STs) that catalyze this specific modification. nih.gov Studies analyzing mRNA transcripts of these enzymes in colon cancer have revealed distinct expression patterns for different isoforms. nih.govresearchgate.net Specifically, GlcNAc6ST-2 (also known as CHST4) is found to be preferentially expressed in cancer cells, while GlcNAc6ST-3 (CHST5) is expressed only in nonmalignant epithelial cells. nih.govresearchgate.net Another isoform, GlcNAc6ST-1 (CHST2), shows equal expression in both cancerous and nonmalignant cells. nih.govresearchgate.net This differential expression suggests that the 6-O-sulfated glycans synthesized by GlcNAc6ST-2 may be specific to colon cancer. nih.govresearchgate.net
Furthermore, studies using a mouse model of colitis-associated cancer (CAC) have demonstrated that a deficiency in GlcNAc-6-O-sulfation on intestinal mucins can exacerbate the disease. researchgate.netjci.org Mice lacking the Chst4 gene, which is responsible for this sulfation, developed a greater number of tumors and showed increased infiltration of myeloid-derived suppressor cells (MDSCs) into intestinal tissue, which are known to suppress antitumor immunity. researchgate.netjci.org These findings highlight the protective role of normal GlcNAc-6-O-sulfation against intestinal tumorigenesis. jci.org
The table below summarizes the differential expression of major GlcNAc-6-O-sulfotransferase isoforms in human colon cancer tissues based on mRNA transcript analyses.
| Enzyme Isoform | Expression in Cancer Cells | Expression in Nonmalignant Epithelial Cells | Implication for Cancer |
| GlcNAc6ST-1 (CHST2) | Expressed | Expressed | Equally present in both tissue types. nih.govresearchgate.net |
| GlcNAc6ST-2 (CHST4) | Preferentially Expressed | Low to no expression | May produce cancer-specific sulfated glycans. nih.govresearchgate.net |
| GlcNAc6ST-3 (CHST5) | Not Expressed | Expressed | Its absence in cancer cells indicates a loss of normal sulfation patterns. nih.govresearchgate.net |
Role of O-GlcNAcylation in Cancer Cell Biology and Gene Expression
O-GlcNAcylation is a dynamic and reversible post-translational modification involving the attachment of a single β-D-N-acetylglucosamine (GlcNAc) sugar to serine or threonine residues of nuclear and cytoplasmic proteins. nih.govmdpi.com This process is emerging as a critical regulator of numerous cancer-relevant processes, including cell signaling, metabolism, cell division, and transcription. nih.govresearchgate.net Unlike this compound which is part of glycan chains, O-GlcNAcylation is a single sugar modification on intracellular proteins. nih.gov It acts as a nutrient sensor, linking the flux of glucose, amino acids, fatty acids, and nucleotides through the hexosamine biosynthetic pathway (HBP) to the control of cellular functions. mdpi.comfrontiersin.org Aberrantly high levels of O-GlcNAcylation are a general feature of cancer cells. nih.govnih.gov
In the context of gene expression, O-GlcNAcylation plays a profound role by modifying proteins at every step of the transcription process. mdpi.com It influences the function of RNA polymerase II, epigenetic remodeling complexes, and numerous transcription factors. mdpi.com By modifying these key components, O-GlcNAcylation can exert pressure on gene regulatory mechanisms in response to the cell's metabolic state, which is often dysregulated in cancer. mdpi.com
Several key transcription factors and proteins involved in gene expression are known to be regulated by O-GlcNAcylation, impacting cancer progression:
HIF-1α (Hypoxia-inducible factor 1-alpha): O-GlcNAcylation stabilizes HIF-1α, a key regulator of the cellular response to hypoxia, and activates its transcriptional activity. frontiersin.org This promotes processes such as angiogenesis and metastasis. frontiersin.org
c-MYC: This potent oncogene is regulated by OGT, which helps control cancer metabolism. nih.gov
NF-κB (Nuclear factor kappa B): Activation of this transcription factor complex via O-GlcNAcylation can modulate the expression of downstream genes involved in tumor progression and metastasis. frontiersin.org
STAT3 (Signal transducer and activator of transcription 3): This transcription factor, often constitutively active in tumors, can be modified by O-GlcNAc, which enhances tumor angiogenic and invasive capabilities. frontiersin.org
TET Proteins (Ten-eleven translocation): OGT interacts with and O-GlcNAcylates TET family proteins, which are crucial for DNA demethylation. nih.gov This modification can alter TET protein localization and activity, directly linking cellular metabolism to epigenetic regulation and potentially promoting cancer phenotypes. nih.gov
Estrogen Receptor (ER) and Progesterone Receptor (PR): In breast cancer, O-GlcNAcylation of the ER increases its stability. mdpi.com Similarly, O-GlcNAcylation of the PR enhances its transcriptional activity, altering gene expression networks in breast cancer cells. mdpi.comfrontiersin.org
The table below details the impact of O-GlcNAcylation on various proteins that regulate gene expression in cancer cells.
| Protein Target | Function | Effect of O-GlcNAcylation | Consequence in Cancer Biology |
| HIF-1α | Transcription factor (hypoxia response) | Stabilization and transcriptional activation. frontiersin.org | Promotes angiogenesis, invasion, and metastasis. frontiersin.org |
| NF-κB | Transcription factor (inflammation, cell survival) | Activation of the complex. frontiersin.org | Modulates expression of genes in tumor progression and metastasis. frontiersin.org |
| STAT3 | Transcription factor (cell growth, angiogenesis) | Activation and nuclear translocation. frontiersin.org | Enhances tumor angiogenic and invasive capability. frontiersin.org |
| TET Proteins | Enzymes (DNA demethylation) | Alters subcellular localization and enzymatic activity. nih.gov | Links glucose metabolism to epigenetic alterations that can promote cancer. nih.gov |
| Estrogen Receptor (ER) | Transcription factor (hormone signaling) | Increased protein stability. mdpi.com | Promotes ER-positive breast cancer. mdpi.com |
| Progesterone Receptor (PR) | Transcription factor (hormone signaling) | Increased transcriptional activity. mdpi.comfrontiersin.org | Alters gene expression in PR-positive breast cancer. mdpi.comfrontiersin.org |
Advanced Research Methodologies for Glcnac 6s Analysis
Structural Elucidation and Glycomic Analysis
Determining the structure of GlcNAc-6S within larger glycan chains and understanding its context in the broader sulfoglycome are critical to unraveling its function. This involves a combination of high-resolution analytical methods capable of identifying the monosaccharide, its sulfation site, and its linkage to other sugar residues.
Mass Spectrometry (MS) and Tandem MS (MS/MS) for Sulfoglycomic Profiling
Mass spectrometry has become an indispensable tool for the sensitive detection and structural characterization of sulfated glycans like those containing this compound. In the field of sulfoglycomics, MS-based approaches allow for the detailed mapping of sulfo-glycotopes on both N- and O-glycans. nih.govnih.gov
Researchers have successfully utilized MS and tandem MS (MS/MS) to differentiate the substrate specificities of various N-acetylglucosamine-6-O-sulfotransferases (GlcNAc6STs). nih.govnih.gov By overexpressing these enzymes in cell lines, scientists can induce the production of specific sulfated glycan structures. Subsequent MS analysis of the resulting O-glycans reveals which core structures are preferred substrates for each enzyme. For instance, detailed MS/MS sequencing has shown that GlcNAc6ST-2 can efficiently add sulfate (B86663) to both extended core 1- and core 2-based O-glycans, leading to unique cancer-specific glycans. nih.govnih.gov In contrast, GlcNAc6ST-3 preferentially sulfates core 2-based structures. nih.govnih.gov
A concerted MS-based glycomic approach is also employed for the precision mapping of sulfo-sialylated N-glycans on immune cells. rsc.org This involves multimode MS analyses of fractionated and permethylated sulfated N-glycans to precisely locate the sulfate group. rsc.org The GlcNAc-6-O-sulfated α2-6-sialyl LacNAc, a high-affinity ligand for the B cell co-receptor CD22, has been identified on a range of complex type N-glycans from human lymphocytes using these methods. rsc.org
Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays have been developed for the quantification of enzymes that process this compound, such as N-acetylglucosamine-6-sulfatase (GNS). researchgate.netnih.gov These sensitive and reliable methods can be used for newborn screening for lysosomal storage diseases like Mucopolysaccharidosis-IIID. researchgate.netnih.gov
| Analytical Approach | Application for this compound Analysis | Key Findings |
| MS/MS Sequencing | Determining substrate specificities of GlcNAc-6-O-sulfotransferases (GlcNAc6STs). nih.govnih.gov | GlcNAc6ST-2 sulfates both extended core 1 and core 2 O-glycans; GlcNAc6ST-3 prefers core 2 structures. nih.govnih.gov |
| Multimode MS of Permethylated Glycans | High-sensitivity mapping of sulfated glycotopes on immune cells. rsc.org | Identified GlcNAc-6-O-sulfated α2-6-sialyl LacNAc on human lymphocytes. rsc.org |
| LC-MS/MS Assay | Quantification of N-acetylglucosamine-6-sulfatase (GNS) activity. researchgate.netnih.gov | Enabled multiplex analysis for Mucopolysaccharidosis-IIID in dried blood spots. researchgate.netnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of carbohydrates, providing insights into their conformation and the linkages between monosaccharide units. While mass spectrometry can identify the presence of a this compound residue, NMR is often required to unambiguously determine its precise location and the three-dimensional arrangement of the glycan chain.
The position of the sulfate group on the GlcNAc ring can be clearly distinguished by comparing the 1H NMR spectrum of the sulfated glycan with its nonsulfated counterpart. acs.org The addition of the electron-withdrawing sulfate group at the C-6 position causes a downfield shift in the signals of nearby protons, particularly H-6, providing direct evidence of the sulfation site.
For more complex oligosaccharides containing this compound, a suite of 1D and 2D NMR experiments is employed. These include:
1H and 13C NMR: These experiments provide fundamental information on the chemical environment of each proton and carbon atom in the molecule. nih.gov
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings within a sugar ring, helping to assign the signals for each monosaccharide residue.
TOCSY (Total Correlation Spectroscopy): This provides correlations between all protons within a spin system, which is invaluable for identifying all the protons belonging to a single sugar residue, even if some are obscured. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton with its directly attached carbon, aiding in the assignment of the carbon skeleton. acs.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the glycosidic linkages between sugar units.
To understand the 3D structure and conformational dynamics, Nuclear Overhauser Effect (NOE) experiments are essential.
Conformational analysis of oligosaccharides containing this compound would involve measuring these through-space interactions and comparing them with data from molecular dynamics simulations to build a comprehensive model of the molecule's preferred shapes in solution. nih.gov
High-Performance Anion-Exchange Chromatography (HPAEC)
High-Performance Anion-Exchange Chromatography (HPAEC), typically coupled with Pulsed Amperometric Detection (PAD), is a highly sensitive and effective method for the analysis of carbohydrates, including sulfated monosaccharides like this compound. nih.govresearchgate.net This technique is particularly well-suited for carbohydrate analysis because it does not require prior derivatization or labeling of the sugars, which can be a source of variability. nih.gov
HPAEC separates carbohydrates based on their charge at high pH. slu.se Under strongly alkaline conditions (pH > 12), the hydroxyl groups of carbohydrates become partially or fully ionized, allowing them to be separated on a strong anion-exchange column. nih.gov The presence of the negatively charged sulfate group on this compound significantly increases its retention time compared to its non-sulfated counterpart, N-acetylglucosamine, enabling their effective separation.
HPAEC-PAD is widely used for:
Monosaccharide Composition Analysis: Following acid hydrolysis of a glycoprotein (B1211001) or a complex carbohydrate mixture, HPAEC-PAD can be used to separate and quantify the constituent monosaccharides, including GlcNAc and any sulfated variants. blogspot.comprinceton.edu
Oligosaccharide Profiling: The technique provides high-resolution separation of complex oligosaccharide mixtures, including isomers, making it valuable for glycan profiling. nih.gov
Quantification: HPAEC-PAD offers sensitive detection, with limits in the low picomole range, allowing for accurate quantification of carbohydrates in biological samples. wustl.edu
The method has been successfully applied to quantify the amount of enzymatically liberated GlcNAc from protein substrates, demonstrating its utility in kinetic analyses of glycosidases. nih.gov Given its ability to separate charged carbohydrates, HPAEC-PAD is an ideal method for the analysis and quantification of this compound in various biological contexts.
Capillary Electrophoresis Coupled with Fluorescence Detection
Capillary Electrophoresis (CE) coupled with Laser-Induced Fluorescence (LIF) detection is a powerful analytical technique for glycan analysis that offers high resolution, sensitivity, and high-throughput capabilities. frontiersin.org This method is particularly advantageous for analyzing sulfated N-glycans, which are often present in low abundance and are structurally heterogeneous. acs.org
The principle of CE involves the separation of charged molecules in a narrow capillary under the influence of a high electric field. For glycan analysis, neutral glycans released from glycoproteins are first derivatized with a fluorescent tag that also imparts a negative charge, such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS). nih.gov The separation is then based on the charge-to-size ratio of the labeled glycans. acs.org
The key advantages of CE-LIF for this compound analysis include:
High Resolution: CE can separate glycan isomers, including positional isomers, which is often challenging with chromatography-based methods. acs.org This is critical for distinguishing this compound from other sulfated GlcNAc isomers.
High Sensitivity: LIF detection allows for the analysis of minute amounts of sample, with detection limits in the femtomole range. frontiersin.org This is essential for studying low-abundance sulfated glycans. acs.org
High Throughput: The use of multiplexed or capillary array systems (xCGE-LIF) allows for the parallel analysis of up to 96 samples, making it suitable for screening large numbers of samples. frontiersin.org
CE-LIF has been established as a robust method for the glycoprofiling of released N-glycans from various sources, including standard glycoproteins and complex N-glycomes from human blood plasma. frontiersin.org The development of specialized enzymes, such as sugar-specific sulfatases, in conjunction with CE-LIF analysis, further enhances the ability to specifically identify and characterize sulfated N-glycans containing residues like this compound. acs.org
Glycan Array Technology for Ligand Binding Profiling
Glycan array technology is a high-throughput platform used to profile the binding specificities of a wide range of glycan-binding proteins (GBPs), including lectins, antibodies, and viral proteins. nih.govnih.gov These microarrays consist of a library of synthetic or natural glycan structures covalently attached to a solid surface, such as a glass slide. nih.gov When a fluorescently labeled GBP is incubated with the array, its binding to specific glycans can be detected and quantified.
This technology is particularly valuable for investigating the role of specific modifications, such as the 6-O-sulfation of GlcNAc, in molecular recognition events. By including both sulfated and non-sulfated versions of a glycan on the array, researchers can directly assess the impact of the sulfate group on binding affinity.
A key finding from glycan array studies is the enhanced binding of human CD22 (Siglec-2), an inhibitory co-receptor on B cells, to sialylated glycans containing a 6-O-sulfated GlcNAc residue. nih.gov Analysis of CD22 binding to a diverse glycan array revealed that it bound exclusively to structures containing the terminal Siaα2–6Galβ1–4GlcNAc sequence. nih.gov Significantly, the presence of an additional 6-O-GlcNAc sulfation (Neu5Acα2–6Galβ1–4[6Su]GlcNAc-) appeared to enhance the binding relative to the corresponding nonsulfated glycan, suggesting that this sulfated structure could be a preferred ligand for human CD22. nih.gov
Glycan arrays provide a powerful tool for:
Screening for novel ligands for GBPs.
Defining the precise structural determinants required for binding.
Comparing the binding profiles of different GBPs or variants. acs.org
Identifying potential glycan-based inhibitors or therapeutics.
The insights gained from glycan array profiling of this compound-containing structures are crucial for understanding its role in cell adhesion, immune regulation, and other biological processes. nih.gov
Synthetic and Chemoenzymatic Strategies
Access to structurally well-defined glycans containing this compound is essential for many of the advanced analytical methodologies and for functional studies. Chemical synthesis and chemoenzymatic strategies provide the means to produce these complex molecules with high purity and in sufficient quantities.
Chemical synthesis allows for the precise construction of this compound and its derivatives. One approach involves using triethylamine-N-sulfonic acid as a sulfating agent to selectively sulfate the primary hydroxyl group at the C-6 position of a suitably protected N-acetylglucosamine precursor. capes.gov.br
However, the multi-step nature of purely chemical synthesis can be complex and yield-limiting. Chemoenzymatic synthesis has emerged as a powerful alternative, combining the flexibility of chemical synthesis with the high regio- and stereoselectivity of enzymatic reactions. nih.govfrontiersin.org This approach is particularly effective for producing complex sulfated N-glycans.
A key component of this strategy is the use of specific sulfotransferases. Human N-acetylglucosamine-6-O-sulfotransferases, such as CHST2 (GlcNAc6ST-1), can be used to selectively transfer a sulfate group from a donor substrate, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the C-6 position of a GlcNAc residue within an oligosaccharide. researchgate.netnih.gov Studies have shown that CHST2 exhibits a high degree of regioselectivity, preferentially sulfating the GlcNAc moiety on the Manα1–3Man arm of biantennary N-glycans. researchgate.netnih.gov
The general chemoenzymatic workflow for producing a this compound containing glycan involves:
Synthesis of a Precursor: A core glycan structure is synthesized chemically or produced enzymatically.
Enzymatic Sulfation: The precursor is treated with a specific sulfotransferase (e.g., CHST2) and the sulfate donor (PAPS) to install the sulfate group at the desired position. researchgate.netnih.gov
Further Elongation: The resulting sulfated glycan can be further elongated using various glycosyltransferases (e.g., galactosyltransferases, sialyltransferases) to build more complex structures. researchgate.netnih.gov
This systematic chemoenzymatic approach has enabled the synthesis of a library of site-selectively sulfated and sialylated N-glycans, which are invaluable tools for use in glycan arrays and other binding studies to decode the function of sulfated glycan epitopes. researchgate.netacs.org
| Strategy | Description | Key Enzymes/Reagents | Advantages |
| Chemical Synthesis | Multi-step organic synthesis using protected monosaccharide building blocks. | Triethylamine-N-sulfonic acid. capes.gov.br | Precise control over structure. |
| Chemoenzymatic Synthesis | Combination of chemical synthesis of precursors and enzymatic modification. | N-acetylglucosamine-6-O-sulfotransferases (e.g., CHST2), PAPS, Glycosyltransferases. researchgate.netnih.gov | High regio- and stereoselectivity, milder reaction conditions. |
Chemoenzymatic Synthesis of Defined this compound Oligosaccharides
The chemoenzymatic synthesis approach offers a powerful strategy for constructing structurally defined this compound oligosaccharides, which are crucial for functional studies. This method combines the precision of enzymatic reactions with the versatility of chemical synthesis, surmounting many challenges associated with purely chemical or biological methods. mdpi.comcrisprtx.com A key application of this strategy is in the synthesis of keratan (B14152107) sulfate (KS) glycans, where this compound is a fundamental component. scbt.comnih.gov
The synthesis often involves a stepwise process using a panel of specific enzymes. For instance, recombinant human GlcNAc-6-O-sulfotransferase (CHST2) is utilized to specifically sulfate the terminal GlcNAc moieties of LacNAc oligosaccharides. scbt.comnih.gov Following this, galactosylation can be achieved using enzymes like β-1,4-galactosyltransferase 4 (B4GalT4), which can attach a galactose residue to the this compound moiety. nih.gov This enzymatic sequencing allows for the controlled assembly of complex oligosaccharide chains with defined sulfation patterns.
A summary of enzymes commonly used in the chemoenzymatic synthesis of this compound containing oligosaccharides is presented below.
| Enzyme | Abbreviation | Function in Synthesis |
| N-acetylglucosamine-6-O-sulfotransferase 2 | CHST2 | Catalyzes the transfer of a sulfo group to the 6-position of terminal GlcNAc residues. |
| Keratan sulfate Gal-6-sulfotransferase | CHST1 | Sulfates internal galactose (Gal) residues within poly-LacNAc chains. |
| β-1,4-galactosyltransferase 4 | B4GalT4 | Transfers galactose to a terminal GlcNAc or this compound residue. |
| β-1,3-N-acetylglucosaminyltransferases | B3GnT | Involved in the elongation of the LacNAc backbone of keratan sulfate. |
This chemoenzymatic approach has been successfully employed to prepare a variety of well-defined keratan sulfate oligosaccharides, including selectively sulfated N-glycans, which are instrumental for microarray analyses and binding studies. nih.gov
Engineered Glycosyltransferases and Sulfotransferases for Tailored Glycan Synthesis
To further refine the synthesis of specific glycan structures containing this compound, researchers have turned to protein engineering to create glycosyltransferases and sulfotransferases with tailored specificities. By modifying these enzymes, it is possible to control the regioselectivity and stereospecificity of glycosidic and sulfo linkages, enabling the synthesis of novel glycan structures not readily accessible through other means. genecards.org
The substrate specificities of different N-acetylglucosamine 6-O-sulfotransferases (GlcNAc6STs) are a key area of investigation for tailored synthesis. wikipedia.org For example, studies have revealed distinct specificities among human GlcNAc6STs:
GlcNAc6ST-2 (CHST4): Can sulfate GlcNAc on both arms of core 2 O-glycans, leading to the formation of disulfated structures. It is also uniquely capable of synthesizing certain cancer-associated antigens represented by GlcNAc-6-sulfated extended core 1 structures. wikipedia.org
GlcNAc6ST-3 (CHST5): Shows a preference for the 6-arm of core 2 structures and is less efficient at sulfating extended core 1 structures. wikipedia.org
GlcNAc6ST-1 (CHST2): Exhibits an intermediate specificity, favoring the addition of sulfate onto the 6-arm LacNAc unit of core 2 O-glycans. wikipedia.org
By exploiting these inherent differences and further engineering these enzymes, it is possible to direct the synthesis towards specific sulfated epitopes. nih.gov This tailored enzymatic approach is not only crucial for creating research tools but also holds potential for the biotechnological production of complex carbohydrates. genecards.org
Synthesis of this compound Derivatives (e.g., GlcNAc-6-Acetate) for Enhanced Biological Activity
The synthesis of this compound derivatives is a strategy employed to enhance biological activity or to probe the interactions of the parent molecule. These derivatives can act as inhibitors or modulators of enzymes involved in metabolic pathways that utilize GlcNAc. For instance, 6-Sulfo-6-deoxy-D-glucosamine (GlcN6S), a derivative of this compound, and its N-acetylated form have been synthesized and evaluated for their biological properties. nih.govnih.gov
These synthetic derivatives have been shown to exhibit inhibitory effects on enzymes in the UDP-GlcNAc pathway, which is crucial for the biosynthesis of microbial cell walls. nih.govnih.gov Specifically, GlcN6S and its related compound, 6-sulfo-6-deoxy-D-glucosaminitol (ADGS), have demonstrated inhibitory activity against glucosamine-6-phosphate (GlcN6P) synthase of microbial origin at micromolar concentrations. nih.govnih.gov The N-acetyl derivatives of these compounds have also shown in vitro antimicrobial activity. nih.govnih.gov
The synthesis of such derivatives provides valuable tools for studying enzymatic mechanisms and for the development of potential therapeutic agents.
Genetic and Genomic Approaches
Genetic and genomic tools provide powerful means to investigate the functional roles of this compound in a biological context by manipulating the expression of the enzymes responsible for its synthesis.
CRISPR/Cas9-Mediated Gene Editing for Sulfotransferase Modulation
The CRISPR/Cas9 gene-editing technology has emerged as a revolutionary tool for precisely modifying genomes. crisprtx.comwikipedia.org This technology can be harnessed to modulate the expression of carbohydrate sulfotransferases, thereby altering the cellular landscape of this compound and allowing for detailed functional analysis. By designing guide RNAs (gRNAs) that are specific to the genes encoding sulfotransferases like CHST2 or CHST4, it is possible to create targeted gene knockouts, effectively silencing the expression of these enzymes. scbt.comgenecards.org
The process involves introducing the Cas9 nuclease and a specific gRNA into cells. The gRNA directs the Cas9 to the target gene, where it creates a double-strand break in the DNA. The cell's natural repair mechanisms can then lead to insertions or deletions that disrupt the gene, preventing the production of a functional sulfotransferase. youtube.com This approach allows for the creation of cell lines or organisms that are deficient in specific sulfation patterns, providing a clean background to study the impact of the absence of this compound on cellular processes. Commercially available CRISPR/Cas9 plasmids for genes such as CHST2 facilitate these studies. scbt.com
Transgenic Animal Models for Investigating this compound Function
Transgenic animal models, particularly knockout mice, have been indispensable for understanding the in vivo functions of this compound. mdpi.com By deleting the genes that encode for specific sulfotransferases, researchers can observe the resulting physiological and pathological consequences. Several knockout mouse models have been generated for different carbohydrate sulfotransferase (Chst) genes. mdpi.comnih.gov
| Gene Knockout | Enzyme Encoded | Key Phenotypes/Findings Related to Sulfated Glycans |
| Chst2 (GlcNAc6ST1) | N-acetylglucosamine 6-O-sulfotransferase 1 | Involved in the synthesis of L-selectin ligands; cooperates with CHST4 in lymphocyte homing. nih.govresearchgate.net |
| Chst4 (GlcNAc6ST2) | N-acetylglucosamine 6-O-sulfotransferase 2 | Essential for the synthesis of specific sulfated glycans in the mouse pleural mesothelium; homozygous disruption affects lymphocyte accumulation in peripheral lymph nodes. mdpi.comjax.org |
| Chst5 (GlcNAc6ST3) | N-acetylglucosamine 6-O-sulfotransferase 3 | Required for the synthesis of certain sulfated glycans in the lung mesothelium, complementing the action of CHST4. nih.gov |
Studies using these transgenic models have been crucial in dissecting the roles of this compound in processes such as lymphocyte homing, where ligands for L-selectin are dependent on specific sulfation patterns synthesized by CHST2 and CHST4. nih.govresearchgate.net Furthermore, analysis of double and triple knockout mice has revealed complementary and essential roles of different sulfotransferases in the synthesis of sulfated glycans in various tissues, such as the pleural mesothelium. mdpi.comnih.gov These animal models provide a systemic view of the importance of this compound in health and disease.
Computational Modeling and Simulation
Computational modeling and molecular simulation have become essential tools for investigating the three-dimensional structures and dynamic behaviors of complex carbohydrates like this compound-containing oligosaccharides. genecards.orgjax.org These in silico approaches complement experimental methods by providing atomic-level insights into glycan conformation and interactions. researchgate.net
Various computational tools and software suites are available for building and simulating carbohydrate structures. researchgate.netwikipedia.org These platforms, such as CHARMM-GUI Glycan Modeler, allow for the in silico construction of complex glycoconjugates and the generation of systems for simulation. wikipedia.org Such computational approaches are invaluable for predicting the structural consequences of sulfation and for guiding the design of experiments to probe glycan function. genecards.org
Molecular Docking and Dynamics Simulations for Protein-Glycan Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between ligands, such as glycans containing this compound, and proteins. nih.gov These methods help elucidate the structural determinants of binding specificity and affinity.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. semanticscholar.org In the context of this compound, docking can be used to model how a glycan containing this residue fits into the binding site of an enzyme or a lectin. The process involves sampling a vast number of possible conformations and orientations of the glycan within the protein's active site and scoring them based on their energetic favorability. nih.gov
This approach is particularly useful for generating hypotheses about key interactions. For instance, docking studies can predict which amino acid residues in a protein, like an N-acetylglucosamine-6-O-sulfotransferase (GlcNAc6ST), form critical hydrogen bonds or electrostatic interactions with the sulfate group of this compound. nih.govacs.org The scoring functions used in docking algorithms estimate the binding free energy, allowing for the ranking of different binding poses. semanticscholar.org
Interactive Data Table: Common Software for Molecular Docking
| Software | Approach | Key Features |
|---|---|---|
| AutoDock | Employs a Lamarckian genetic algorithm for conformational searching. | Widely used, free for academic use, good for handling ligand flexibility. |
| DOCK | Uses an incremental construction approach ("anchor-and-grow") to build the ligand into the active site. nih.gov | Effective for flexible ligands like glycans and uses an AMBER force field-based scoring function. nih.gov |
| Rosetta (GlycanDock) | Specifically optimized for the flexibility and complex structural features of glycans. nih.gov | Treats carbohydrate chains as flexible oligomers, ensuring biophysically realistic structures. nih.gov |
| Glide | Uses a hierarchical series of filters to search for possible ligand positions, orientations, and conformations. | Part of the Schrödinger suite, known for its accuracy and speed. |
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the molecular system over time. researchgate.netnih.gov Starting from a docked protein-glycan complex, an MD simulation calculates the forces between atoms and their subsequent movements, providing a trajectory that reveals the stability of the interaction and the conformational changes in both the protein and the glycan. osti.gov
MD simulations are crucial for:
Refining Docking Poses: Assessing the stability of a predicted binding mode from docking. Unstable interactions will typically dissociate or rearrange during a simulation.
Analyzing Dynamic Interactions: Observing the formation and breaking of hydrogen bonds and other non-covalent interactions over time, which provides a more realistic picture of the binding event.
Calculating Binding Free Energy: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to obtain more accurate estimations of binding affinity.
Understanding the Role of Water: Explicitly modeling water molecules to see how they mediate interactions between the protein and the this compound-containing glycan. nih.gov
For this compound, MD simulations can reveal how the negatively charged sulfate group orients itself within a binding pocket to maximize favorable electrostatic interactions and how it influences the flexibility of the entire glycan chain upon binding. researchgate.netcolab.ws
Interactive Data Table: Key Aspects of MD Simulations for Protein-Glycan Systems
| Parameter/Analysis | Description | Relevance to this compound Interactions |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. nih.gov | Specialized carbohydrate force fields (e.g., GLYCAM, CHARMM) are essential for accurately modeling the geometry and interactions of this compound. nih.govcolab.ws |
| Simulation Time | The duration of the simulation, typically ranging from nanoseconds to microseconds. | Longer simulations are needed to observe significant conformational changes and ensure adequate sampling of the conformational space. researchgate.net |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions between different time points in the simulation. | Used to assess the stability of the protein and the bound glycan. A stable RMSD suggests the complex has reached equilibrium. |
Conformational Analysis of this compound Containing Glycans
The biological function of a glycan is intrinsically linked to its three-dimensional structure. nih.gov The addition of a sulfate group to the 6-position of GlcNAc can significantly impact the conformational preferences of the entire glycan chain. Conformational analysis aims to define the range of shapes a molecule can adopt and the energetic favorability of each.
The flexibility of glycans arises primarily from the rotation around the glycosidic linkages, defined by the phi (Φ) and psi (Ψ) torsion angles. nih.gov The presence of the bulky and negatively charged sulfate group on the C6 hydroxymethyl group of this compound introduces specific steric and electrostatic constraints. These constraints can:
Restrict Torsional Freedom: The sulfate group can sterically hinder rotation around the C5-C6 bond (defined by the omega (ω) torsion angle) and can also influence the adjacent glycosidic linkage angles (Φ and Ψ).
Promote Specific Conformations: The electrostatic repulsion between the sulfate group and other negatively charged parts of the glycan (like sialic acid) or attraction to positive ions can favor certain spatial arrangements of the glycan chain.
Alter Intramolecular Hydrogen Bonding: The sulfate group can disrupt existing hydrogen bond networks within the glycan or form new ones, thereby stabilizing specific conformations.
Computational methods, particularly MD simulations in explicit solvent, are the primary tools for exploring the conformational landscape of glycans containing this compound. researchgate.net By simulating the glycan in solution, researchers can map the potential energy surface as a function of the key torsion angles and identify the most probable, low-energy conformations. This information is critical for understanding how the pre-organization of a glycan in its unbound state might influence its recognition and binding by a protein receptor.
Interactive Data Table: Factors Influencing the Conformation of this compound Glycans
| Factor | Influence on Conformation |
|---|---|
| Sulfate Group | Introduces steric bulk and a strong negative charge, restricting C5-C6 bond rotation and influencing glycosidic linkage angles. researchgate.net |
| Glycosidic Linkage | The type of linkage (e.g., β1-4, β1-6) to the adjacent sugar residue dictates the inherent flexibility and range of possible Φ/Ψ angles. |
| Neighboring Residues | The chemical nature of adjacent monosaccharides can lead to intramolecular hydrogen bonds or steric clashes that favor certain conformations. |
| Solvent Environment | Interactions with water molecules and solvated ions can stabilize or destabilize specific glycan shapes. |
Future Research Directions and Translational Perspectives
Discovery and Functional Characterization of Novel GlcNAc-6STs and Desulfating Enzymes
The biosynthesis and degradation of GlcNAc-6S are tightly regulated by specific enzymes. While several GlcNAc-6-O-sulfotransferases (GlcNAc6STs) have been identified in humans and mice, the full spectrum of these enzymes and their precise substrate specificities in different cellular and tissue contexts are still being explored nih.govoup.comnih.gov. There are five known GlcNAc6STs in humans, with four orthologs in mice nih.govnih.gov. These enzymes exhibit distinct expression patterns and substrate preferences, contributing to the heterogeneity of sulfated glycans nih.govresearchgate.net. For example, GlcNAc6ST-2 is preferentially expressed in colon cancer cells compared to non-malignant epithelial cells, while GlcNAc6ST-3 is primarily found in gut-associated tissues and lymphocytes nih.govresearchgate.net. GlcNAc6ST-1 and GlcNAc6ST-2 are known to be involved in the synthesis of sialyl 6-sulfo Lewis X, a ligand for L-selectin crucial for lymphocyte homing oup.comnih.govexplorationpub.com. GlcNAc6ST-3 shows a preference for sulfating O-linked mucin-type acceptors researchgate.net.
On the other hand, enzymes responsible for removing the sulfate (B86663) group from this compound, including sulfatases and sulfoglycosidases, are also critical regulators of this compound levels and the biological activity of sulfated glycans cardiff.ac.ukasm.org. Bacterial sulfoglycosidases, such as BbhII, Bt4394, and SGL, have been identified that cleave terminal 6S-GlcNAc residues from oligosaccharides cardiff.ac.ukasm.org. The human lysosomal enzyme β-N-acetylhexosaminidase A is also known to remove 6-SO3-GlcNAc from glycoside substrates asm.orgnih.gov. Further research is needed to discover novel GlcNAc-6STs and desulfating enzymes, characterize their enzymatic mechanisms, determine their tissue-specific expression and regulation, and understand their roles in health and disease. This includes investigating their substrate repertoires beyond known examples and exploring how their activities are modulated.
Integrated Omics Approaches for Comprehensive this compound Profiling
Understanding the full biological impact of this compound requires a comprehensive analysis of its presence and context within the cellular landscape. Integrated omics approaches, combining techniques such as glycomics, proteomics, transcriptomics, and metabolomics, offer powerful tools for achieving this nih.govmdpi.com.
Glycomics, specifically sulfoglycomics, can provide detailed structural information on this compound-containing glycans nih.gov. Mass spectrometry (MS)-based methods are crucial for identifying and quantifying these sulfated glycoforms and inferring the substrate specificities of sulfotransferases nih.gov. For instance, MS-based sulfoglycomic analysis has revealed distinct substrate specificities among human GlcNAc6STs nih.gov.
Integrating glycomics data with proteomics can help identify the specific proteins that carry this compound modifications, providing insights into the functional consequences of this sulfation nih.gov. Transcriptomic data can reveal the expression patterns of genes encoding GlcNAc-6STs and desulfating enzymes, linking gene regulation to this compound metabolism nih.govplos.org. Metabolomics can provide a broader view of the metabolic pathways influencing the availability of substrates for sulfation, such as UDP-GlcNAc nih.govresearchgate.net.
Applying integrated omics to various biological systems, including different cell types, tissues, developmental stages, and disease states, will enable a more complete picture of this compound distribution and its dynamic regulation. This can help identify specific this compound-containing glycans or glycoproteins that serve as biomarkers or therapeutic targets.
Development of Targeted Modulators of this compound Metabolism
Given the involvement of this compound in various biological processes, targeting its metabolism presents a potential therapeutic strategy. This involves developing molecules that can modulate the activity of GlcNAc-6STs or desulfating enzymes.
Inhibitors of specific GlcNAc-6STs could be used to reduce the synthesis of particular sulfated glycans implicated in disease processes, such as inflammation or cancer progression nih.govoup.com. Conversely, activators of certain GlcNAc-6STs or inhibitors of desulfating enzymes could potentially enhance the formation of beneficial this compound-containing structures.
Research into targeted modulators is still in its early stages for this compound specifically, but studies on related glycosylation pathways provide a framework. For example, modulators of O-GlcNAc cycling enzymes (OGT and OGA) are being investigated for their therapeutic potential in diseases like diabetes, cancer, and neurodegeneration nih.govnih.gov. Developing specific and effective modulators for individual GlcNAc-6STs or desulfating enzymes will require detailed structural and mechanistic studies of these enzymes. High-throughput screening assays and structure-based drug design approaches can facilitate the discovery of such molecules.
Furthermore, strategies to enhance the cellular uptake of GlcNAc or its modified forms, such as GlcNAc-6-acetate, have shown promise in influencing glycosylation and cellular responses, suggesting another avenue for modulating this compound metabolism indirectly plos.orgresearchgate.net.
Further Elucidation of this compound Roles in Intercellular Communication and Developmental Biology
This compound-containing glycans are known to be involved in cell adhesion and recognition, suggesting a significant role in intercellular communication nih.govoup.com. For example, 6-sulfo sialyl Lewis X, containing this compound, is a critical ligand for L-selectin, mediating the homing of lymphocytes to lymph nodes oup.comnih.govexplorationpub.com. Further research is needed to identify other receptor-ligand interactions involving this compound and to understand how these interactions regulate cellular behavior in diverse physiological and pathological contexts. This includes exploring its roles in immune cell trafficking beyond lymphocyte homing, in cell-cell interactions during tissue development and regeneration, and in the communication between host and microbiota oup.comcardiff.ac.uk.
Q & A
Q. What are the most reliable methods for detecting and quantifying GlcNAc-6S in biological samples?
- Methodological Answer: this compound detection typically employs tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to analyze fragmentation patterns. For example, ESI-MS/MS under CID conditions (e.g., 35–40 eV energy) distinguishes this compound from isomers like GlcNAc-3S based on unique fragment ions (e.g., m/z 221 for [M–H]⁻ in this compound) . Quantification can be achieved using isotope-labeled internal standards and calibration curves. Ensure protocols follow quality control measures for data reproducibility, such as those outlined in Good Research Laboratory Practice (GRLP) standards .
Q. How can researchers confirm the sulfation position (e.g., 6-O vs. 3-O) in GlcNAc derivatives?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy, specifically ¹H-¹³C HSQC and HMBC experiments, resolves sulfation positions by correlating chemical shifts with known sulfation patterns. For instance, the 6-O-sulfo group in this compound induces distinct downfield shifts for C6 (~67–69 ppm) compared to C3 in GlcNAc-3S. Complementary techniques like ion mobility spectrometry (IMS) can further separate sulfated isomers based on charge-to-size ratios .
Q. What enzymatic assays are suitable for studying this compound hydrolysis in bacterial systems?
- Methodological Answer: Use purified sulfoglycosidases (e.g., BbhII from Bifidobacterium bifidum) in kinetic assays with synthetic substrates like p-nitrophenyl-β-GlcNAc-6S. Monitor activity spectrophotometrically at 405 nm for p-nitrophenol release. Buffer conditions should mimic physiological environments (e.g., pH 6.5, 37°C). Validate results with negative controls (e.g., enzyme inhibitors or knockout strains) and reference structural data from crystallography (e.g., (β/α)₈ barrel folds in GH20 enzymes) .
Advanced Research Questions
Q. How can contradictory data on this compound sulfation patterns in mucin degradation studies be resolved?
- Methodological Answer: Contradictions often arise from differences in extraction protocols (e.g., enzymatic vs. chemical hydrolysis) or microbial strain specificity. Address this by: (1) Standardizing mucin isolation methods (e.g., using size-exclusion chromatography to remove contaminants), (2) Performing comparative assays across bacterial strains (e.g., B. bifidum vs. Ruminococcus torques), (3) Validating findings with orthogonal techniques like fluorescent labeling of sulfated glycans. Cross-referencing data with crystallographic models (e.g., BbhII-GlcNAc-6S interactions) can clarify enzyme specificity .
Q. What experimental designs are optimal for studying this compound’s role in host-microbe interactions?
- Methodological Answer: Employ gnotobiotic mouse models colonized with sulfoglycosidase-deficient vs. wild-type bacteria. Analyze fecal samples via LC-MS/MS for this compound metabolites and host inflammatory markers (e.g., IL-8). Combine this with transcriptomics to identify microbial genes upregulated in mucin utilization. Ensure ethical compliance in animal studies and validate results with in vitro co-culture systems using intestinal organoids .
Q. How can structural dynamics of this compound-binding enzymes be analyzed to improve catalytic efficiency?
- Methodological Answer: Use time-resolved X-ray crystallography or cryo-EM to capture enzyme-substrate complexes at reaction milestones (e.g., substrate binding, transition state, product release). Molecular dynamics (MD) simulations can predict key residues (e.g., E553 in BbhII) for site-directed mutagenesis. Validate mutants via stopped-flow kinetics and compare with wild-type ΔG‡ values. Reference the RSC guidelines for rigorous structural data reporting .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing heterogeneous this compound datasets?
- Methodological Answer: Apply multivariate analysis (e.g., PCA or PLS-DA) to handle variability in sulfation levels across biological replicates. Use non-parametric tests (e.g., Mann-Whitney U) for non-normally distributed data. For longitudinal studies, mixed-effects models account for time-dependent variables. Transparently report raw data, normalization methods, and software (e.g., XCMS for metabolomics) to align with FAIR principles .
Q. How can researchers ensure reproducibility in this compound synthesis and characterization?
- Methodological Answer: Document synthetic steps rigorously, including reaction temperatures, solvent purity, and sulfonation agent ratios (e.g., SO₃·pyridine). Characterize products via ≥2 independent methods (e.g., NMR, MS, and elemental analysis). Adhere to Beilstein Journal guidelines for experimental details: report yields, Rf values, and spectral data in tabular form, with supplementary files for raw spectra .
Conflict of Interest and Ethics
- Note: All methodologies should declare funding sources, potential biases (e.g., commercial sulfonation kits), and compliance with institutional ethics boards, particularly in animal or human microbiome studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
